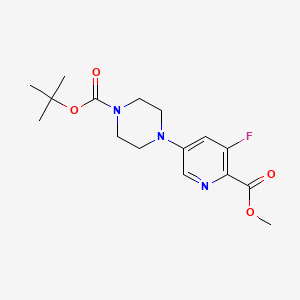
2-(2-Carboxy-4-fluorophenylthio)-5-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Carboxy-4-fluorophenylthio)-5-methoxybenzoic acid is an organic compound that features a complex aromatic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. Its unique structure, which includes both carboxylic acid and methoxy functional groups, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxy-4-fluorophenylthio)-5-methoxybenzoic acid typically involves the reaction of ethyl 4-fluoro-3-nitrobenzoate with ethyl 5-fluoro-2-mercaptobenzoate in the presence of caesium carbonate in N,N-dimethylformamide. The reaction mixture is heated to 80°C and then allowed to stir overnight at room temperature. The product is purified using silica gel column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Carboxy-4-fluorophenylthio)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce amines.
Scientific Research Applications
2-(2-Carboxy-4-fluorophenylthio)-5-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or pharmaceuticals.
Medicine: Research is ongoing into its potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Carboxy-4-fluorophenylthio)-5-methoxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the methoxy group can influence the compound’s overall polarity and solubility. These interactions can modulate the activity of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Carboxy-4-fluorophenylthio)-5-fluorobenzoic acid
- 2-(2-Carboxy-4-fluorophenylthio)-4,5-difluorobenzoic acid
Uniqueness
2-(2-Carboxy-4-fluorophenylthio)-5-methoxybenzoic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the aromatic ring. This combination of functional groups provides distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C15H11FO5S |
|---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
2-(2-carboxy-4-fluorophenyl)sulfanyl-5-methoxybenzoic acid |
InChI |
InChI=1S/C15H11FO5S/c1-21-9-3-5-13(11(7-9)15(19)20)22-12-4-2-8(16)6-10(12)14(17)18/h2-7H,1H3,(H,17,18)(H,19,20) |
InChI Key |
RBWXCFSPJYJFDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)SC2=C(C=C(C=C2)F)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



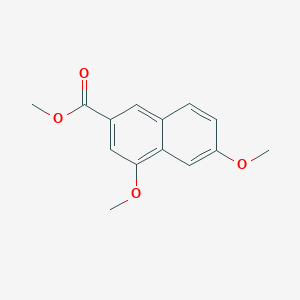



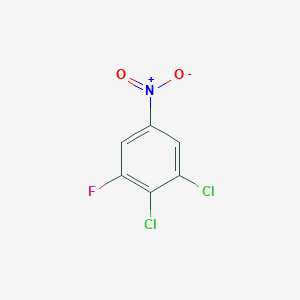
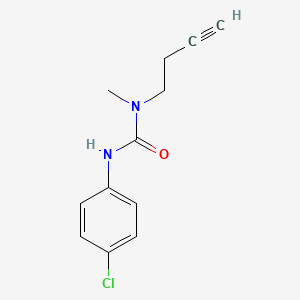
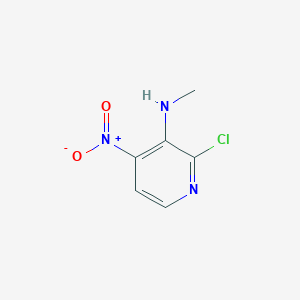


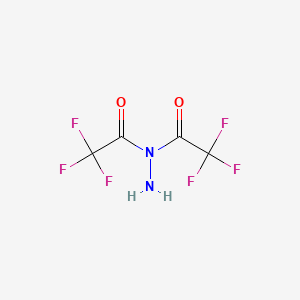

![3-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13937311.png)
